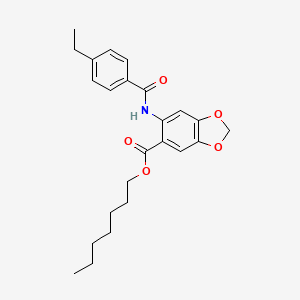

Insecticidal agent 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H29NO5 |

|---|---|

Molecular Weight |

411.5 g/mol |

IUPAC Name |

heptyl 6-[(4-ethylbenzoyl)amino]-1,3-benzodioxole-5-carboxylate |

InChI |

InChI=1S/C24H29NO5/c1-3-5-6-7-8-13-28-24(27)19-14-21-22(30-16-29-21)15-20(19)25-23(26)18-11-9-17(4-2)10-12-18/h9-12,14-15H,3-8,13,16H2,1-2H3,(H,25,26) |

InChI Key |

MHPYVTDYRRDITJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC(=O)C1=CC2=C(C=C1NC(=O)C3=CC=C(C=C3)CC)OCO2 |

Origin of Product |

United States |

Foundational & Exploratory

Core Mechanism of Action: Targeting the Nicotinic Acetylcholine Receptor

An in-depth analysis of "Insecticidal Agent 3" reveals this to be a placeholder term rather than a specific, registered insecticide. To provide a comprehensive technical guide that aligns with the user's request for detailed mechanistic insights, this document will focus on the neonicotinoid class of insecticides as a representative example. Neonicotinoids are a major class of insecticides with a well-characterized mechanism of action, making them an excellent subject for a detailed examination of insecticidal activity.

This guide will delve into the molecular and physiological effects of neonicotinoid insecticides, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support researchers, scientists, and professionals in drug development.

The primary target of neonicotinoid insecticides is the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects. These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission. When the neurotransmitter acetylcholine (ACh) binds to nAChRs, the channel opens, allowing an influx of cations (primarily Na+ and Ca2+) which leads to the depolarization of the postsynaptic membrane and the propagation of a nerve impulse.

Neonicotinoids act as agonists of the nAChR, meaning they mimic the action of ACh. However, their binding to the receptor is much stronger and more persistent than that of ACh. Furthermore, neonicotinoids are not readily broken down by the enzyme acetylcholinesterase, which is responsible for degrading ACh in the synapse. This leads to a state of continuous receptor activation, causing hyperexcitation of the neurons. The constant firing of nerve impulses ultimately results in paralysis and death of the insect.

The selectivity of neonicotinoids for insects over vertebrates is attributed to differences in the structure of the nAChR subtypes. In insects, nAChRs with a negatively charged amino acid in a key binding region show a higher affinity for the positively charged neonicotinoid molecule. Vertebrate nAChRs typically have a neutral or positively charged amino acid in the corresponding position, resulting in a lower binding affinity for neonicotinoids.

Signaling Pathway of nAChR and Neonicotinoid Interference

The following diagram illustrates the normal signaling pathway of the nicotinic acetylcholine receptor and how neonicotinoids disrupt this process.

Caption: Neonicotinoid action on the nicotinic acetylcholine receptor.

Quantitative Data on Neonicotinoid Activity

The efficacy of neonicotinoids can be quantified through various metrics, including binding affinities to nAChRs and toxicity values against different insect species.

| Neonicotinoid | Target Organism | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Imidacloprid | Myzus persicae (Green Peach Aphid) | Native nAChRs | 1.2 | |

| Thiamethoxam | Aphis craccivora (Cowpea Aphid) | Native nAChRs | 2.1 | |

| Clothianidin | Drosophila melanogaster | Dα1/Dβ2 | 0.8 | |

| Acetamiprid | Apis mellifera (Honey Bee) | Native nAChRs | 3.5 | |

| Dinotefuran | Nilaparvata lugens (Brown Planthopper) | Native nAChRs | 0.9 |

| Neonicotinoid | Insect Species | Toxicity (LD50) | Exposure Route | Reference |

| Imidacloprid | Apis mellifera | 24 ng/bee | Topical | |

| Clothianidin | Apis mellifera | 44 ng/bee | Topical | |

| Thiamethoxam | Apis mellifera | 25 ng/bee | Oral | |

| Acetamiprid | Apis mellifera | 8.1 µ g/bee | Oral | |

| Dinotefuran | Bombus terrestris (Buff-tailed Bumblebee) | 157 ng/bee | Oral |

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a typical radioligand binding assay to determine the affinity of a neonicotinoid for insect nAChRs.

1. Preparation of Insect Membrane Homogenate:

-

Dissect the heads of the target insect species (e.g., Drosophila melanogaster, Myzus persicae).

-

Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove large debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Binding Assay:

-

In a microtiter plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]epibatidine or [³H]imidacloprid), and varying concentrations of the unlabeled neonicotinoid test compound.

-

Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a set period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

To determine non-specific binding, a parallel set of reactions is prepared in the presence of a high concentration of a non-labeled ligand (e.g., nicotine).

3. Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay.

Logical Relationships in Neonicotinoid Action

The insecticidal activity of neonicotinoids is a result of a cascade of events, starting from the molecular interaction with the nAChR and culminating in the death of the insect.

Caption: Logical cascade of neonicotinoid insecticidal action.

"Insecticidal agent 3" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Insecticidal agent 3" is a designation used in specific research contexts and may not be a universally recognized chemical name. This guide synthesizes available technical information on a compound identified as this compound, a multi-chitinase inhibitor.

Chemical Structure and Physicochemical Properties

While the definitive chemical structure for "this compound" is not publicly available, it is identified as a multi-chitinase inhibitor belonging to the class of insect growth regulators (IGRs)[1]. IGRs are a class of insecticides that, unlike traditional neurotoxic insecticides, interfere with the growth, development, and molting of insects[1].

Table 1: Physicochemical and Insecticidal Properties of this compound

| Property | Value | Reference |

| Chemical Class | Insect Growth Regulator (IGR), Multi-chitinase inhibitor | |

| Target Enzymes | Ostrinia furnacalis Chitinase I (OfChtI), Chitinase II (OfChtII), Chitinase-h (OfChi-h) | |

| Inhibition Constant (Ki) | OfChtI: 0.8 µM | |

| OfChtII: 11.9 µM | ||

| OfChi-h: 2.3 µM | ||

| Target Pests | Lepidopteran pests | |

| Mechanism of Action | Interferes with normal insect growth and molting by inhibiting multiple chitinases. |

Mechanism of Action and Signaling Pathway

This compound functions by inhibiting multiple chitinases, which are enzymes crucial for the degradation and remodeling of chitin, a major component of an insect's exoskeleton. By disrupting this process, the agent interferes with the molting cycle, leading to developmental arrest and mortality.

The specific signaling pathway involves the inhibition of key chitinases such as OfChtI, OfChtII, and OfChi-h in lepidopteran pests. This multi-target inhibition likely contributes to its efficacy and may play a role in managing the development of resistance.

Experimental Protocols

Detailed experimental protocols for the synthesis and bioassays of this compound are not publicly available. However, based on standard methodologies for evaluating insect growth regulators, the following protocols can be inferred.

3.1. Synthesis of this compound (Hypothetical)

A generalized synthetic scheme for a novel IGR would typically involve:

-

Scaffold Synthesis: Construction of the core chemical structure.

-

Functionalization: Introduction of various functional groups to optimize activity and physicochemical properties.

-

Purification: Purification of the final compound using techniques such as column chromatography and recrystallization.

-

Characterization: Structural confirmation using methods like NMR, mass spectrometry, and X-ray crystallography.

3.2. Insecticidal Bioassay Protocol

The following is a generalized workflow for assessing the insecticidal activity of a compound like this compound.

Protocol Steps:

-

Preparation of Test Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., acetone or DMSO). Serial dilutions are then made to obtain a range of concentrations for dose-response analysis. A solvent-only control is also prepared.

-

Diet Incorporation: Each concentration of the test compound is incorporated into an artificial diet suitable for the target insect species.

-

Insect Infestation: Larvae of a consistent age and size are placed individually into containers or wells of a microtiter plate containing the treated diet.

-

Incubation: The insects are maintained under controlled environmental conditions (e.g., 25°C, 60% relative humidity, 16:8 light:dark photoperiod).

-

Data Collection: Mortality is recorded daily for a specified period. Sublethal effects, such as reduced weight gain, developmental abnormalities, or failure to pupate, are also noted.

-

Data Analysis: The collected mortality data is subjected to probit analysis to determine the LC50 (lethal concentration required to kill 50% of the test population).

Broader Context and Future Directions

The development of novel insecticides with unique modes of action, such as this compound, is crucial for managing insect pests, particularly in the face of increasing resistance to existing chemistries. Insect growth regulators are generally considered to have a better safety profile for non-target organisms compared to broad-spectrum neurotoxic insecticides.

Future research on this compound would likely focus on:

-

Elucidation of its precise chemical structure.

-

Expansion of bioassays to a wider range of economically important insect pests.

-

Toxicological studies to assess its safety for non-target organisms, including pollinators and natural enemies of pests.

-

Field trials to evaluate its efficacy under agricultural conditions.

-

Investigation of potential synergistic effects when combined with other insecticides.

References

"Insecticidal agent 3" discovery and origin

An In-depth Technical Guide to the Neonicotinoid Insecticide: Imidacloprid

Disclaimer: The following technical guide has been prepared using "Imidacloprid" as a representative example for the requested topic "Insecticidal agent 3," as the latter does not correspond to a specifically identified chemical compound in publicly available scientific literature. Imidacloprid is a well-documented neonicotinoid insecticide, and the information presented herein is based on published research.

Executive Summary

Imidacloprid is a systemic chloronicotinyl insecticide belonging to the neonicotinoid class, first introduced in the early 1990s.[1][2] It functions as a potent agonist of the insect nicotinic acetylcholine receptor (nAChR), disrupting the central nervous system of target pests.[3][4] Its high efficacy at low application rates and systemic nature, allowing for uptake and distribution throughout the plant, established it as one of the most widely used insecticides globally.[5] This document provides a comprehensive technical overview of Imidacloprid, covering its discovery and origin, physicochemical properties, mechanism of action, synthesis, toxicological profile, environmental fate, and key experimental protocols used in its evaluation.

Discovery and Origin

The development of neonicotinoids arose from the scientific pursuit of more selective insecticides in the late 20th century, aiming to move beyond broad-spectrum organophosphates and carbamates. Research focused on the nicotinic acetylcholine receptors (nAChRs), which are crucial for nerve signal transmission in insects. The goal was to design a molecule that could mimic the action of the natural neurotransmitter, acetylcholine, but with higher affinity and persistence at the insect receptor site.

The invention of Imidacloprid was initiated by the structural modification of an earlier compound, nithiazine. Scientists at Bayer synthesized Imidacloprid, the first commercially successful neonicotinoid, in the early 1990s. A patent for Imidacloprid was first filed in the United States on January 21, 1986, by Nihon Tokushu Noyaku Seizo K.K. of Japan and was granted on May 3, 1988. Subsequently, Bayer CropScience (then Miles, Inc.) applied for registration in the United States in 1992, with the U.S. Environmental Protection Agency (EPA) granting approval in 1994.

Chemical Synthesis

The technical production of Imidacloprid can be achieved through several synthetic routes. A common and well-documented method involves the coupling reaction between 2-chloro-5-chloromethylpyridine (CCMP) and 2-nitroiminoimidazolidine. This reaction is typically performed in an organic solvent such as acetonitrile in the presence of a base like potassium carbonate. An alternative pathway begins with 3-methylpyridine, which undergoes a series of reactions including the Tschitschibabin reaction and the Sandmeyer reaction to form the necessary chlorinated pyridine intermediate.

Data Presentation

Physicochemical Properties

The physical and chemical characteristics of Imidacloprid are crucial for understanding its environmental behavior and formulation.

| Property | Value | Reference(s) |

| IUPAC Name | N-{1-[(6-Chloro-3-pyridyl)methyl]-4,5-dihydroimidazol-2-yl}nitramide | |

| CAS Number | 138261-41-3 | |

| Chemical Formula | C₉H₁₀ClN₅O₂ | |

| Molar Mass | 255.66 g/mol | |

| Appearance | Colorless crystals | |

| Melting Point | 136.4 to 143.8 °C | |

| Water Solubility | 0.61 g/L (at 20 °C) | |

| Vapor Pressure | 3 x 10⁻¹² mmHg (at 20 °C) | |

| Octanol-Water Partition Coeff. (Kow) | 0.57 (at 21 °C) | |

| Soil Sorption Coeff. (Koc) | 156 - 960 |

Toxicological Profile

Imidacloprid exhibits selective toxicity, being significantly more toxic to insects than to vertebrates. This selectivity is attributed to its higher binding affinity for insect nAChRs compared to their mammalian counterparts.

Table 4.2.1: Acute Toxicity of Imidacloprid

| Organism | Test Type | Value | Toxicity Class | Reference(s) |

| Rat | Oral LD₅₀ | - | Moderately Toxic | |

| Rat | Dermal LD₅₀ | >5000 mg/kg | Low Toxicity | |

| Rat | Inhalation LC₅₀ (dust) | >5323 mg/m³ | Slightly Toxic | |

| Rat | Inhalation LC₅₀ (aerosol) | 69 mg/m³ | Highly Toxic | |

| Bobwhite Quail | Oral LD₅₀ | 152 mg/kg | Acutely Toxic | |

| Bobwhite Quail | 5-day Dietary LC₅₀ | 1420 mg/kg | Slightly Toxic | |

| Honeybee (Apis mellifera) | Contact LD₅₀ | 0.024 µ g/bee | Highly Toxic | |

| Aquatic Invertebrates | EC₅₀ | 0.037 - 0.115 ppm | Highly Toxic | |

| Fish | - | - | Relatively Low |

Table 4.2.2: Chronic Toxicity of Imidacloprid

| Organism | Endpoint | Value | Reference(s) |

| Rat | Dietary NOAEL | 5.7 mg/kg/day | |

| Aquatic Invertebrates (Daphnids) | NOAEC | 1.8 ppm | |

| Drosophila melanogaster (female) | Chronic LC₅₀ | 18 µM | |

| Drosophila melanogaster (male) | Chronic LC₅₀ | 45 µM |

Environmental Fate

The environmental persistence and mobility of Imidacloprid are significant factors in its ecological risk assessment.

| Compartment | Parameter | Value | Reference(s) |

| Soil | Half-life (aerobic) | 1 - 3 years | |

| Soil Surface | Photolysis Half-life | 39 days | |

| Water | Aqueous Photolysis Half-life | 1 - 4 hours | |

| Water | Hydrolysis Half-life (pH 9, dark) | ~1 year | |

| General | Leaching Potential | High | |

| General | Volatility | Low |

Mechanism of Action

Imidacloprid functions by interfering with the transmission of nerve impulses in the insect central nervous system. It is a selective agonist of the postsynaptic nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel.

-

Binding: Imidacloprid binds to the nAChR at the same site as the endogenous neurotransmitter, acetylcholine (ACh).

-

Channel Opening: This binding opens the cation channel, leading to an influx of ions and depolarization of the postsynaptic membrane.

-

Persistent Stimulation: Unlike acetylcholine, which is rapidly broken down by the enzyme acetylcholinesterase (AChE), Imidacloprid is not easily degraded. This results in a persistent, irreversible opening of the nAChR channel, leading to constant nerve stimulation.

-

Blockage and Paralysis: The continuous stimulation leads to an over-accumulation of acetylcholine in the synapse, ultimately causing a blockage of nerve signal transmission, paralysis, and death of the insect.

References

An In-Depth Technical Guide to Insecticidal Agent 3 (IA3)

Disclaimer: "Insecticidal agent 3" is not a recognized, specific chemical name. This guide has been constructed using the well-characterized neonicotinoid insecticide, Imidacloprid , as a representative example to fulfill the detailed structural and technical requirements of the query. All data and protocols are based on publicly available research for Imidacloprid and are presented here under the placeholder "this compound (IA3)."

Introduction

This compound (IA3) is a systemic, neuro-active insecticide belonging to the neonicotinoid class. Chemically similar to nicotine, IA3 demonstrates high efficacy against a broad spectrum of sucking and piercing insects while exhibiting lower mammalian toxicity compared to older insecticide classes like organophosphates.[1] Its primary mode of action is the disruption of nerve impulse transmission in insects.[2] IA3 binds to nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects, leading to paralysis and eventual death.[2][3] This document provides a comprehensive overview of the target insect species spectrum, the experimental protocols for its evaluation, and the core signaling pathways involved in its insecticidal activity.

Target Insect Species Spectrum

IA3 is particularly effective against sap-sucking insects. Its systemic nature allows it to be absorbed by the plant and transported throughout its tissues, providing comprehensive protection.[4] The efficacy of IA3 varies across different species, as illustrated by the median lethal concentration (LC50) values presented in Table 1. A lower LC50 value indicates higher toxicity to the insect species.

Table 1: Efficacy of this compound (IA3) Against Various Insect Species

| Target Insect Species | Order | Common Name | LC50 (mg/L) | Exposure Time (hrs) | Bioassay Type |

| Myzus persicae | Hemiptera | Green Peach Aphid | 0.41 | 72 | Leaf-Dip |

| Bemisia tabaci | Hemiptera | Silverleaf Whitefly | 1.85 | 48 | Leaf-Dip |

| Aphis gossypii | Hemiptera | Cotton Aphid | 0.62 | 72 | Seedling Treatment |

| Cimex hemipterus | Hemiptera | Tropical Bed Bug | >10.0 (Resistant Strain) | 72 | Residual Contact |

| Frankliniella occidentalis | Thysanoptera | Western Flower Thrips | 3.20 | 72 | Leaf-Dip |

Note: The LC50 values are representative figures derived from various studies on Imidacloprid and can vary based on the specific insect population's resistance profile, developmental stage, and the precise bioassay conditions.

Mode of Action: Nicotinic Acetylcholine Receptor (nAChR) Pathway

The primary molecular target of IA3 is the nicotinic acetylcholine receptor (nAChR), a type of ligand-gated ion channel crucial for synaptic transmission in the insect central nervous system.

Mechanism:

-

Binding: IA3 acts as an agonist, mimicking the natural neurotransmitter acetylcholine (ACh). It binds with high affinity to the nAChR on the postsynaptic membrane.

-

Channel Activation: This binding locks the receptor's ion channel in an open state.

-

Ion Influx: The open channel allows an uncontrolled influx of sodium (Na+) and calcium (Ca2+) ions into the neuron.

-

Depolarization: The continuous influx of positive ions leads to sustained depolarization of the postsynaptic membrane.

-

Paralysis and Death: This persistent excitation disrupts normal nerve signal transmission, causing involuntary muscle contractions, tremors, paralysis, and ultimately, the death of the insect.

IA3 shows selective toxicity because it binds much more strongly to insect nAChRs than to mammalian nAChRs.

Experimental Protocols: Leaf-Dip Bioassay for Aphid Efficacy

The leaf-dip bioassay is a standard laboratory method for determining the toxicity of systemic insecticides to sap-sucking insects like aphids.

4.1 Materials

-

Technical grade IA3

-

Acetone (solvent)

-

Triton X-100 or similar surfactant (0.1%)

-

Distilled water

-

Host plant leaves (e.g., cabbage, cotton) free of pesticides

-

Petri dishes (9 cm diameter)

-

Agar powder (1-2% w/w)

-

Fine paintbrush

-

Synchronized cohort of apterous (wingless) adult aphids

-

Environmental chamber (20-25°C, 60-70% RH, 16:8 L:D photoperiod)

4.2 Methodology

-

Preparation of Agar Beds: Prepare a 1.5% agar solution in distilled water by heating until dissolved. Pour approximately 10 mL of the warm agar into each petri dish and allow it to cool and solidify. This will keep the leaf discs turgid.

-

Preparation of Test Solutions: Prepare a stock solution of IA3 in acetone. Create a series of five to seven serial dilutions using distilled water containing 0.1% surfactant. A control solution containing only distilled water and surfactant should also be prepared.

-

Leaf Treatment: Excise leaf discs using a cork borer. Using forceps, immerse each leaf disc into a test solution for 10-20 seconds with gentle agitation. Place the treated discs on paper towels to air dry completely.

-

Insect Infestation: Once dry, place one leaf disc, abaxial (lower) surface facing up, onto the agar bed in each petri dish. Using a fine paintbrush, carefully transfer 20-30 apterous adult aphids onto each leaf disc.

-

Incubation: Seal the petri dishes with ventilated lids and place them in an environmental chamber under controlled conditions.

-

Mortality Assessment: Assess aphid mortality after a specific interval, typically 48 to 72 hours. Aphids that are unable to move when prodded gently with the paintbrush are considered dead.

-

Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Analyze the dose-response data using probit analysis to calculate the LC50 value, the concentration that causes 50% mortality in the test population.

References

Imidacloprid: A Technical Guide to its Mode of Entry in Insects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidacloprid, a systemic chloronicotinyl insecticide, is a prominent agent in the control of a wide range of insect pests. Its efficacy is largely determined by its ability to enter the insect's body and reach its target site within the nervous system. This technical guide provides an in-depth analysis of the primary modes of entry of Imidacloprid in insects: contact (cuticular penetration) and ingestion (oral toxicity). The document further details the experimental protocols used to quantify its toxicity through these routes and illustrates the key physiological and experimental pathways.

Primary Modes of Entry

Imidacloprid primarily enters the insect body through two main pathways: direct contact with the insect's cuticle and ingestion of treated plant material. It is a systemic insecticide, meaning it is absorbed by plants and translocated through their vascular tissues, making it effective against both sucking and chewing insects.[1][2]

Contact Toxicity: Cuticular Penetration

Upon contact with the insect cuticle, Imidacloprid penetrates this protective outer layer to reach the hemolymph and subsequently the nervous system. The rate and extent of cuticular penetration can be influenced by several factors, including the insect species, the formulation of the insecticide, and environmental conditions. While specific kinetic data on the penetration rate of Imidacloprid through the insect cuticle is not extensively available in public literature, its effectiveness as a contact insecticide is well-documented through toxicity studies.

Ingestion Toxicity: Oral Route

The systemic nature of Imidacloprid makes ingestion a critical mode of entry. When applied to the soil or as a seed treatment, Imidacloprid is absorbed by the plant's roots and translocated acropetally through the xylem to the leaves, stems, and even nectar and pollen.[1][3] Insects feeding on these plant tissues ingest the insecticide, which is then absorbed through the gut wall into the hemolymph. The efficiency of this route is dependent on the concentration of Imidacloprid in the plant tissues and the feeding behavior of the insect.

Quantitative Analysis of Toxicity by Mode of Entry

The toxicity of Imidacloprid via contact and ingestion is typically quantified by determining the median lethal dose (LD50) and median lethal concentration (LC50), respectively. These values represent the dose or concentration of the insecticide required to kill 50% of a test population of insects within a specified time. A lower LD50 or LC50 value indicates higher toxicity.

| Insect Species | Mode of Entry | Metric | Value | Observation Time (hours) | Reference |

| Apis mellifera (Honey Bee) | Topical (Contact) | LD50 | 0.024 µ g/bee | - | |

| Apis mellifera (Honey Bee) | Oral (Ingestion) | LD50 | 0.005 - 0.070 µ g/bee | - | |

| Melipona scutellaris (Stingless Bee) | Topical (Contact) | LD50 | 2.41 ng/bee | 24 | |

| Melipona scutellaris (Stingless Bee) | Topical (Contact) | LD50 | 1.29 ng/bee | 48 | |

| Melipona scutellaris (Stingless Bee) | Oral (Ingestion) | LC50 | 2.01 ng/µL | 24 | |

| Melipona scutellaris (Stingless Bee) | Oral (Ingestion) | LC50 | 0.81 ng/µL | 48 | |

| Trigona itama (Stingless Bee) | Topical (Contact) | LD50 | 0.225 ppm | 24 | [4] |

| Trigona itama (Stingless Bee) | Topical (Contact) | LD50 | 0.122 ppm | 48 | |

| Aphis gossypii (Cotton Aphid) | Oral (Ingestion) | LC50 | 6.4 x 10⁻³ mg/L | - | |

| Eisenia fetida (Earthworm) | Soil Contact/Ingestion | LC50 | 3.05 mg/kg | - |

Experimental Protocols

Topical Application Bioassay (Contact Toxicity)

This method is used to determine the dose of an insecticide that is lethal to an insect upon direct contact with its cuticle.

Objective: To determine the median lethal dose (LD50) of Imidacloprid through topical application.

Materials:

-

Technical grade Imidacloprid

-

Acetone (or other suitable volatile solvent)

-

Micropipette or micro-applicator

-

Test insects (e.g., adult worker bees, fruit flies)

-

Observation containers (e.g., petri dishes or vials with ventilation)

-

Sucrose solution (for feeding)

-

Anesthesia equipment (e.g., CO2 or chilling plate)

Procedure:

-

Preparation of Insecticide Solutions: Prepare a series of graded concentrations of Imidacloprid in acetone. A control solution of acetone alone should also be prepared.

-

Insect Handling: Anesthetize the test insects using CO2 or by chilling to immobilize them.

-

Application: Using a micropipette or micro-applicator, apply a small, precise volume (e.g., 1 µL) of the insecticide solution to the dorsal thorax of each anesthetized insect. The control group receives only the solvent.

-

Observation: Place the treated insects in individual or group observation containers with access to a food source (e.g., sucrose solution). Maintain the containers under controlled environmental conditions (temperature and humidity).

-

Mortality Assessment: Record the number of dead or moribund insects at specified time intervals (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to move when gently prodded.

-

Data Analysis: Use probit analysis to calculate the LD50 value and its 95% confidence intervals from the mortality data.

Oral Feeding Bioassay (Ingestion Toxicity)

This method assesses the toxicity of an insecticide when ingested by the insect.

Objective: To determine the median lethal concentration (LC50) or median lethal dose (LD50) of Imidacloprid through ingestion.

Materials:

-

Technical grade Imidacloprid

-

Sucrose solution or artificial diet

-

Test insects

-

Feeding apparatus (e.g., small vials, syringes, or artificial flowers)

-

Observation cages

Procedure:

-

Preparation of Dosed Food: Prepare a series of sucrose solutions or artificial diets containing different concentrations of Imidacloprid. A control diet without the insecticide should also be prepared.

-

Insect Starvation (optional): To encourage feeding, insects may be starved for a short period before the assay.

-

Exposure: Provide the dosed food to the test insects in their observation cages. The volume of food consumed per insect can be measured to calculate the dose (LD50) or the concentration in the food can be used to determine the LC50.

-

Observation: Maintain the insects under controlled environmental conditions and observe for signs of toxicity and mortality.

-

Mortality Assessment: Record mortality at regular intervals (e.g., 24, 48, and 72 hours).

-

Data Analysis: Calculate the LC50 or LD50 using probit analysis.

Visualizations

Conclusion

The dual modes of entry of Imidacloprid, through direct contact and ingestion, contribute significantly to its broad-spectrum insecticidal activity. Its systemic properties ensure its distribution throughout treated plants, making it a potent stomach poison for a variety of phytophagous insects. Understanding the specifics of these entry routes, quantified through standardized bioassays, is essential for the development of more effective and selective insect control strategies. Further research into the kinetics of cuticular penetration and gut absorption will provide a more complete picture of Imidacloprid's bioavailability and can inform the design of future insecticidal agents with optimized delivery mechanisms.

References

Unveiling the Bio-activity of Insecticidal Agent 3: A Technical Overview

For Immediate Release

[City, State] – [Date] – New findings on the initial bio-activity of "Insecticidal agent 3" reveal its potential as a potent insect growth regulator. A comprehensive analysis of its inhibitory action against multiple chitinases and its efficacy against lepidopteran pests positions it as a promising candidate for further development in crop protection. This technical guide provides an in-depth summary of the initial screening results, detailed experimental protocols, and a visual representation of the agent's mechanism and screening workflow.

Core Bio-activity Data

"this compound" has been identified as a multichitinase inhibitor, a class of compounds that interfere with the normal growth and molting processes in insects.[1] This targeted mode of action classifies it as an insect growth regulator (IGR).[1] The agent has demonstrated significant inhibitory activity against three distinct chitinases, with the following inhibition constants (Ki):

| Target Enzyme | Inhibition Constant (Ki) |

| Of ChtI | 0.8 µM |

| Of ChtII | 11.9 µM |

| Of Chi-h | 2.3 µM |

Data sourced from MedChemExpress.[1]

Initial whole-organism screening has confirmed the insecticidal activity of "this compound" against at least two species of lepidopteran pests.[1] The agent disrupts the molting process, leading to mortality.[1]

Experimental Methodologies

The following sections detail the likely experimental protocols employed for the initial bio-activity screening of "this compound". These represent standard methodologies in the field for assessing chitinase inhibition and insecticidal efficacy.

Chitinase Inhibition Assay Protocol

Objective: To determine the inhibition constant (Ki) of "this compound" against specific chitinase enzymes (Of ChtI, Of ChtII, and Of Chi-h).

Materials:

-

Purified chitinase enzymes (Of ChtI, Of ChtII, Of Chi-h)

-

"this compound" of varying concentrations

-

Fluorogenic chitin substrate (e.g., 4-Methylumbelliferyl β-D-N,N',N''-triacetylchitotrioside)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0)

-

96-well microplates

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

A reaction mixture is prepared in each well of a 96-well microplate containing the assay buffer and the specific chitinase enzyme at a constant concentration.

-

"this compound" is added to the wells at a range of concentrations. A control group with no inhibitor is also included.

-

The plate is incubated at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

The fluorogenic chitin substrate is added to all wells to initiate the enzymatic reaction.

-

The fluorescence intensity is measured over time using a microplate reader (e.g., excitation at 360 nm and emission at 450 nm). The rate of increase in fluorescence is proportional to the enzyme activity.

-

The initial reaction velocities are calculated for each inhibitor concentration.

-

The inhibition constant (Ki) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition or other appropriate models depending on the mechanism of inhibition.

Whole-Organism Insecticidal Activity Assay Protocol

Objective: To evaluate the insecticidal efficacy of "this compound" against lepidopteran pests.

Materials:

-

Larvae of the target lepidopteran pest species (e.g., Spodoptera frugiperda or Helicoverpa armigera)

-

"this compound" formulated for application (e.g., in a suitable solvent or as a dietary supplement)

-

Artificial diet for the insect larvae

-

Petri dishes or multi-well plates for housing individual larvae

-

Controlled environment chamber (temperature, humidity, and light cycle)

Procedure:

-

Diet Incorporation Method:

-

"this compound" is incorporated into the artificial diet at various concentrations.

-

A control group is provided with a diet containing only the solvent.

-

Second or third instar larvae are individually placed in petri dishes or wells containing the treated diet.

-

-

Topical Application Method:

-

A specific dose of "this compound" dissolved in a suitable solvent (e.g., acetone) is applied directly to the dorsal thorax of each larva using a micro-applicator.

-

Control larvae are treated with the solvent alone.

-

-

The larvae are maintained in a controlled environment chamber for a period of 7-10 days.

-

Mortality, developmental abnormalities (e.g., failure to molt), and anti-feedant effects are recorded daily.

-

The lethal concentration (LC50) or lethal dose (LD50) is calculated using probit analysis to quantify the insecticidal activity.

Visualizing the Science

To better illustrate the underlying processes, the following diagrams have been generated.

Caption: Mechanism of action of this compound.

Caption: Initial bio-activity screening workflow.

References

An In-depth Technical Guide to Insecticidal Agent 3 (IA3): A Novel Butenolide Insecticide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of a novel insecticidal agent, hereinafter referred to as "Insecticidal Agent 3" (IA3), a representative of the butenolide chemical class. IA3, chemically identified as Flupyradifurone, is the first active ingredient to be classified under the Insecticide Resistance Action Committee (IRAC) Mode of Action Subgroup 4D.[1][2][3] Its primary mode of action is the agonism of insect nicotinic acetylcholine receptors (nAChRs), a mechanism it shares with neonicotinoids (IRAC Subgroup 4A) and other insecticides in Group 4.[4][5] Despite this shared target, IA3's distinct chemical structure and binding characteristics result in a unique toxicological profile, including efficacy against certain neonicotinoid-resistant pest populations. This document details the mechanism of action, relationship to existing insecticide classes, quantitative efficacy, and key experimental protocols for the characterization of IA3.

Chemical Classification and Structure

IA3 (Flupyradifurone) is the first compound in the butenolide class of insecticides. It is structurally distinct from other nAChR agonists like neonicotinoids (e.g., imidacloprid) and sulfoximines.

Table 1: Identity and Physicochemical Properties of IA3 (Flupyradifurone)

| Property | Value |

| IUPAC Name | 4-{--INVALID-LINK--amino}furan-2(5H)-one |

| CAS Number | 951659-40-8 |

| Chemical Formula | C₁₂H₁₁ClF₂N₂O₂ |

| Molar Mass | 288.68 g·mol⁻¹ |

| Appearance | White to beige solid |

| Solubility in Water | 3.0 - 3.2 g/L (pH 4-7) |

| IRAC MoA Class | Group 4: Nicotinic Acetylcholine Receptor (nAChR) competitive modulators |

| IRAC Subgroup | 4D: Butenolides |

Source:

Mechanism of Action and Relationship to Existing Insecticide Classes

IA3 acts as an agonist at the insect nicotinic acetylcholine receptor (nAChR), the same target site as neonicotinoids (Subgroup 4A), nicotine (4B), and sulfoximines (4C). Upon binding to the nAChR, IA3 mimics the action of the neurotransmitter acetylcholine (ACh). However, unlike ACh, IA3 is not readily degraded by acetylcholinesterase (AChE). This leads to a persistent and irreversible opening of the nAChR ion channel, causing continuous stimulation of nerve cells. The resulting over-excitation of the insect's central nervous system leads to paralysis and death.

While the overall target is the same, the binding and activity of IA3 show important distinctions from neonicotinoids:

-

Structural Difference: As a butenolide, IA3 possesses a different chemical scaffold compared to the nitroguanidine, cyanoamidine, or pyridylmethylamine structures of various neonicotinoids.

-

Lack of Cross-Resistance: IA3 has demonstrated efficacy against pest populations that have developed metabolic resistance to neonicotinoids. For example, it is not metabolized by CYP6CM1, a cytochrome P450 enzyme known to confer resistance to imidacloprid in some whitefly populations. This makes IA3 a valuable tool for resistance management programs. However, target-site cross-resistance has been observed in pests carrying specific nAChR mutations, such as the R81T mutation in the β1-subunit of Myzus persicae.

Signaling Pathway Diagram

The diagram below illustrates the signaling pathway at the insect cholinergic synapse and the mode of action of IA3.

Quantitative Data

IA3 exhibits high insecticidal activity against a broad range of sucking pests, including aphids and whiteflies. Efficacy is often superior to or on par with other nAChR modulators, particularly against resistant strains.

Table 2: Comparative Efficacy (LC₅₀) of IA3 (Flupyradifurone) vs. Imidacloprid

| Pest Species | Strain | IA3 LC₅₀ (mg L⁻¹) | Imidacloprid LC₅₀ (mg L⁻¹) | Resistance Ratio (IA3 vs. Imidacloprid) |

| Myzus persicae | Susceptible | 1.8 | 3.5 | 0.51 |

| Aphis gossypii | Susceptible | 0.7 | 1.2 | 0.58 |

| Bemisia tabaci (B-type) | Susceptible | 3.9 | 2.6 | 1.5 |

| Bemisia tabaci (B-type) | Resistant (Brazil) | 16.0 | >1000 | <0.016 |

| Bemisia tabaci (Q-type) | Resistant (Spain) | 18.0 | 250 | 0.072 |

Source: Data synthesized from Nauen et al. (2015). LC₅₀ values determined 72 hours post-application via leaf-dip bioassay.

Table 3: Toxicity Profile of IA3 (Flupyradifurone) on Non-Target Organisms

| Organism | Test Type | Value |

| Rat | Acute Oral LD₅₀ | >300 - <2000 mg/kg |

| Rat | Acute Dermal LD₅₀ | >2000 mg/kg |

| Honey Bee (Apis mellifera) | Acute Contact LD₅₀ | >100 µ g/bee |

| Honey Bee (Apis mellifera) | Acute Oral LD₅₀ | 1.2 µ g/bee |

| Bumblebee (Bombus sp.) | Acute Contact LD₅₀ | >100 µ g/bee |

Source:

Experimental Protocols

Detailed characterization of IA3 involves several key experimental procedures, including receptor binding assays, insect bioassays, and electrophysiological recordings.

Protocol: Competitive Radioligand Binding Assay

This protocol determines the binding affinity of IA3 to insect nAChRs by measuring its ability to displace a known radiolabeled ligand (e.g., [³H]imidacloprid).

Methodology:

-

Membrane Preparation:

-

Homogenize 5g of frozen insect heads (e.g., Musca domestica) in 100 mL of ice-cold buffer (0.1 M K-phosphate, 320 mM sucrose, 1 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at 1,200 x g for 15 minutes at 4°C. Discard the pellet.

-

Filter the supernatant through Miracloth and centrifuge the filtrate at 105,000 x g for 60 minutes at 4°C to pellet the membranes.

-

Resuspend the pellet in assay buffer and adjust the protein concentration to approximately 0.5 mg/mL.

-

-

Binding Assay:

-

In a 1 mL reaction volume, combine 850 µL of the membrane preparation with 50 µL of [³H]imidacloprid in assay buffer (0.1 M K-phosphate, 1 g/L BSA, pH 7.4).

-

Add 100 µL of IA3 at various concentrations (e.g., 0.01 nM to 1000 nM) or buffer for total binding control. For non-specific binding, add a saturating concentration of a non-labeled competitor (e.g., nicotine).

-

Incubate for 60-90 minutes at 4°C.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

-

Wash the filters rapidly three times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the IA3 concentration.

-

Determine the IC₅₀ (concentration of IA3 that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

-

Protocol: Leaf-Dip Insect Bioassay

This protocol assesses the contact and ingestion toxicity of IA3 to sucking insects.

Methodology:

-

Preparation of Test Solutions:

-

Prepare a stock solution of IA3 in an appropriate solvent (e.g., acetone or DMSO).

-

Create a serial dilution of the stock solution in water containing a non-ionic surfactant (e.g., 0.01% Triton X-100) to achieve the desired test concentrations.

-

-

Treatment Application:

-

Excise leaf discs from untreated host plants (e.g., cotton, cabbage).

-

Individually dip each leaf disc into a test solution or the control solution (surfactant in water) for 10-15 seconds.

-

Allow the leaf discs to air dry completely on a wire rack.

-

-

Insect Exposure:

-

Place each dried leaf disc into a petri dish or ventilated container with a moistened filter paper to maintain humidity.

-

Introduce a known number of test insects (e.g., 20-30 adult aphids or whiteflies) into each container.

-

Seal the containers and maintain them under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).

-

-

Mortality Assessment:

-

Assess insect mortality at specified time points (e.g., 24, 48, and 72 hours) post-exposure.

-

Consider insects moribund or dead if they are unable to move when prodded gently with a fine brush.

-

-

Data Analysis:

-

Correct mortality data for control mortality using Abbott's formula.

-

Perform probit or logit analysis on the dose-response data to calculate the LC₅₀ and LC₉₀ values with their 95% confidence intervals.

-

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol directly measures the effect of IA3 on nAChR ion channel activity in isolated insect neurons.

Methodology:

-

Cell Preparation:

-

Isolate and culture neurons from the insect central nervous system (e.g., cockroach dorsal unpaired median (DUM) neurons or Drosophila neurons).

-

Alternatively, use a heterologous expression system (e.g., Xenopus oocytes or HEK293 cells) transfected with the cDNAs of specific insect nAChR subunits.

-

-

Electrophysiological Recording:

-

Establish a whole-cell patch-clamp configuration on an isolated neuron.

-

Hold the membrane potential at a negative value (e.g., -70 mV).

-

Record baseline currents elicited by brief pulses of the natural agonist, acetylcholine (ACh), applied via a rapid perfusion system.

-

-

Compound Application:

-

Apply IA3 at various concentrations to the cell using the perfusion system.

-

Record the inward currents (due to Na⁺/Ca²⁺ influx) elicited by IA3.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward currents.

-

Normalize the currents elicited by IA3 to the maximal current elicited by a saturating concentration of ACh.

-

Construct a dose-response curve by plotting the normalized current against the logarithm of the IA3 concentration.

-

Fit the curve using the Hill equation to determine the EC₅₀ (effective concentration to elicit 50% of the maximal response) and the Hill coefficient.

-

Experimental Workflow Visualizations

The following diagrams illustrate the workflows for the key experimental protocols described above.

References

Unveiling the Potential of Insecticidal Agent 3: A Novel Mode of Action Targeting Insect-Specific Chitin Synthase 2

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The relentless evolution of insecticide resistance necessitates a continuous search for novel modes of action to ensure effective pest management and safeguard global food security and public health.[1][2] Current insecticide classes primarily target the nervous system of insects, leading to cross-resistance issues.[3][4][5] "Insecticidal agent 3" represents a paradigm shift, exhibiting potent activity through a novel mechanism: the specific inhibition of Chitin Synthase 2 (CHS2), an enzyme vital for the formation of the peritrophic matrix in the insect midgut. This whitepaper provides a comprehensive technical overview of this compound, detailing its mechanism of action, efficacy data, and the experimental protocols used in its characterization.

A Novel Mode of Action: Targeting the Peritrophic Matrix

Unlike conventional neurotoxic insecticides, this compound does not affect the insect's nervous system. Instead, it targets a fundamental physiological process: the synthesis of chitin, a key component of the insect exoskeleton and the peritrophic matrix (PM). The PM is a semi-permeable layer lining the midgut of most insects, crucial for digestion and protecting the gut epithelium from abrasive food particles and pathogens.

This compound is a highly specific, non-competitive inhibitor of Chitin Synthase 2 (CHS2), the enzyme exclusively responsible for chitin polymerization within the PM. By inhibiting CHS2, this compound disrupts the formation and integrity of the PM. This leads to several lethal effects:

-

Impaired nutrient absorption and starvation.

-

Increased susceptibility to opportunistic gut pathogens.

-

Physical damage to the midgut epithelium.

This unique mode of action suggests a low probability of cross-resistance with existing insecticide classes.

Quantitative Efficacy and Selectivity

The efficacy of this compound has been evaluated against a range of pest insects and non-target organisms. The data, summarized below, highlight its potent insecticidal activity and favorable safety profile.

Table 1: Comparative Acute Toxicity of this compound

| Species | Classification | Route | LD50 (mg/kg) |

| Spodoptera frugiperda | Pest Insect | Topical | 0.75 |

| Aedes aegypti | Pest Insect | Topical | 1.2 |

| Apis mellifera | Non-target | Topical | > 500 |

| Rattus norvegicus | Non-target | Oral | > 2000 |

Table 2: In Vitro Inhibition of Chitin Synthase 2

| Enzyme Source | Organism | IC50 (nM) | Ki (nM) |

| Midgut extract | Spodoptera frugiperda | 15.8 | 8.2 |

| Midgut extract | Aedes aegypti | 22.4 | 12.5 |

| Integument extract | Apis mellifera | > 10,000 | > 10,000 |

| Recombinant Human CHS1 | Homo sapiens | > 50,000 | > 50,000 |

Table 3: In Vivo Effects on Peritrophic Matrix Integrity

| Species | Treatment (µg/g) | PM Integrity Score (1-5) | Survival Rate (72h) |

| S. frugiperda | Control | 4.8 ± 0.2 | 98% |

| S. frugiperda | Agent 3 (0.5) | 1.5 ± 0.4 | 15% |

| A. aegypti | Control | 4.9 ± 0.1 | 99% |

| A. aegypti | Agent 3 (1.0) | 1.8 ± 0.3 | 22% |

| (PMI Score: 5 = fully intact, 1 = completely absent) |

Signaling Pathways and Experimental Workflows

To visually represent the mode of action and the methods used for its discovery, the following diagrams have been generated.

Caption: Mode of action of this compound.

Caption: Workflow for the in vitro Chitin Synthase 2 inhibition assay.

Detailed Experimental Protocols

The following protocols provide the detailed methodologies for the key experiments cited in this guide.

Protocol 1: Determination of Acute Toxicity (LD50) by Topical Application

-

Objective: To determine the median lethal dose (LD50) of this compound on target and non-target organisms.

-

Procedure:

-

Prepare serial dilutions of this compound in acetone.

-

Anesthetize test insects (e.g., S. frugiperda larvae) by chilling on ice.

-

Using a micro-applicator, apply a 0.25 µL droplet of the test solution to the dorsal thorax of each insect. Control groups receive acetone only.

-

House the treated insects in individual containers with access to food and water, under controlled conditions (25°C, 70% RH, 16:8 L:D).

-

Assess mortality at 24, 48, and 72 hours post-application. Mortality is defined as the inability to move when prodded.

-

Calculate LD50 values using probit analysis software.

-

Protocol 2: In Vitro Chitin Synthase 2 Inhibition Assay

-

Objective: To quantify the inhibitory effect of this compound on CHS2 activity.

-

Procedure:

-

Dissect midguts from the target insect species and homogenize in a buffered solution.

-

Prepare a microsomal fraction by differential centrifugation.

-

In a microplate, combine the microsomal preparation, a buffered solution containing digitonin, and varying concentrations of this compound.

-

Initiate the enzymatic reaction by adding the substrate, UDP-N-acetyl-D-[3H]-glucosamine ([3H]-UDP-GlcNAc).

-

Incubate the mixture at 30°C for 1 hour.

-

Terminate the reaction by adding a stop solution (e.g., 10% trichloroacetic acid).

-

Filter the reaction mixture through glass fiber filters to capture the insoluble [3H]-chitin product.

-

Wash the filters extensively to remove any unincorporated [3H]-UDP-GlcNAc.

-

Measure the radioactivity of the filters using a liquid scintillation counter.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Protocol 3: In Vivo Assessment of Peritrophic Matrix Integrity

-

Objective: To visually and quantitatively assess the impact of this compound on PM formation in living insects.

-

Procedure:

-

Rear insect larvae on an artificial diet containing a sublethal dose of this compound for 48 hours.

-

Transfer the larvae to a diet containing a high-molecular-weight fluorescent marker (e.g., FITC-dextran, 2,000 kDa) for 6 hours. This marker is normally excluded by an intact PM.

-

Dissect the midguts from the larvae in a saline solution.

-

Examine the dissected guts under a fluorescence microscope.

-

Score the integrity of the PM based on the containment of the fluorescent dye. A low score indicates widespread leakage of the dye into the ectoperitrophic space and contact with the gut epithelium, signifying a compromised PM.

-

Conclusion

This compound presents a promising solution to the challenge of insecticide resistance. Its novel mode of action, targeting the insect-specific Chitin Synthase 2, offers a distinct advantage over existing chemistries. The high efficacy against key pests, coupled with a favorable safety profile for non-target organisms, underscores its potential as a next-generation insecticide. Further research and development are warranted to fully characterize its field performance and environmental fate.

References

- 1. How to Make Evolution-Proof Insecticides for Malaria Control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of a novel triple-action adulticide containing a pyrethroid, macrocyclic lactone, and fatty acid against pyrethroid-resistant Aedes aegypti and Culex quinquefasciatus (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agroorbit.com [agroorbit.com]

- 4. epa.gov [epa.gov]

- 5. Insecticide - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for "Insecticidal Agent 3" Bioassay on Lepidoptera

Introduction

"Insecticidal Agent 3" is a novel synthetic compound under development for the control of key lepidopteran pests in agriculture. To facilitate its evaluation and characterization, standardized bioassay protocols are essential. These protocols provide a framework for determining the biological activity, potency (e.g., LC50, LD50), and spectrum of activity of "this compound" against target pest species. This document outlines two primary bioassay methods: the diet-incorporation assay for determining lethal concentrations (LC) and the topical application assay for determining lethal doses (LD). The fall armyworm, Spodoptera frugiperda, is used as a representative lepidopteran species.

General Materials and Reagents

-

Spodoptera frugiperda larvae (e.g., 2nd or 3rd instar)

-

Artificial insect diet (e.g., based on soybean and corn powder)[1]

-

"this compound" (technical grade, >95% purity)

-

Acetone (analytical grade)

-

Distilled water

-

Multi-well bioassay trays (e.g., 128-well or 32-well)

-

Micro-applicator or Hamilton syringe (for topical application)

-

Vortex mixer

-

Blender (for diet preparation)

-

Environmental growth chamber (maintained at 27 ± 1°C, >60% RH, 16:8 h L:D photoperiod)[1]

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Experimental Protocols

Two primary methods are presented: diet-incorporation for ingestion toxicity and topical application for contact toxicity.

Protocol 1: Diet-Incorporation Bioassay

This method is used to determine the median lethal concentration (LC50) of "this compound" when ingested by the larvae. The insecticide is mixed directly into the artificial diet.[2][3][4]

2.1.1 Preparation of "this compound" Stock and Dilutions

-

Prepare a 1% stock solution of "this compound" by dissolving the technical grade compound in acetone.

-

Create a series of serial dilutions from the stock solution using distilled water to achieve the desired final concentrations for the bioassay. A preliminary range-finding test is recommended to determine the appropriate concentration range.

2.1.2 Diet Preparation and Incorporation

-

Prepare the artificial diet according to a standard recipe. Allow the diet to cool to approximately 40-50°C before adding the insecticide to avoid thermal degradation.

-

For each desired concentration, add a specific volume of the corresponding "this compound" dilution to a known volume of the cooled liquid diet. A typical ratio is 1 part insecticide solution to 9 parts diet.

-

Mix thoroughly using a blender to ensure homogenous distribution of the agent within the diet.

-

Prepare a control diet by mixing the same volume of distilled water (with the same percentage of acetone as the highest test concentration) into the diet.

-

Dispense approximately 1-2 mL of the treated and control diet into each well of the bioassay trays. Allow the diet to solidify at room temperature.

2.1.3 Larval Infestation and Incubation

-

Select healthy, uniform-sized 2nd or 3rd instar S. frugiperda larvae for the assay.

-

Using a fine paintbrush, carefully place one larva into each well of the bioassay trays.

-

Seal the trays with a ventilated lid to prevent larvae from escaping while allowing for air exchange.

-

Place the trays in an environmental growth chamber set to 27 ± 1°C, >60% relative humidity, and a 16:8 h (L:D) photoperiod.

2.1.4 Data Collection and Analysis

-

Assess larval mortality at 24, 48, 72, and 96 hours after infestation. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

-

Record the number of dead larvae for each concentration and the control.

-

Correct for control mortality using Abbott's formula if control mortality is between 5-20%.

-

Calculate the LC50 value and its 95% confidence limits using probit analysis software.

Protocol 2: Topical Application Bioassay

This method assesses the contact toxicity of "this compound" and is used to determine the median lethal dose (LD50). A precise volume of the insecticide solution is applied directly to the dorsal surface of each larva.

2.2.1 Preparation of Dosing Solutions

-

Prepare a stock solution of "this compound" in a volatile solvent like acetone.

-

Perform serial dilutions to create a range of 5-7 concentrations that are expected to cause between 10% and 90% mortality.

2.2.2 Larval Preparation and Application

-

Select healthy, uniform 3rd instar larvae. It is advisable to weigh the larvae to express the dose in ng per mg of body weight, which allows for more accurate comparisons.

-

Anesthetize the larvae briefly with CO2 if necessary to facilitate handling.

-

Using a micro-applicator, deliver a precise droplet (typically 0.5-1.0 µL) of the insecticide solution to the dorsal thorax of each larva.

-

For the control group, apply the solvent (acetone) only.

-

Treat at least 30 larvae per concentration, divided into three replicates.

2.2.3 Post-Treatment Incubation and Data Collection

-

After application, place the treated larvae individually into the wells of a bioassay tray containing a small piece of untreated artificial diet.

-

Incubate the trays under the same environmental conditions as the diet-incorporation assay (27 ± 1°C, >60% RH, 16:8 h L:D).

-

Assess and record mortality at 24, 48, and 72 hours post-application.

-

Analyze the dose-response data using probit analysis to determine the LD50 value.

Data Presentation

Quantitative data from bioassays should be summarized for clarity and comparison.

Table 1: Hypothetical Dose-Response Data for "this compound" Diet-Incorporation Bioassay against S. frugiperda (72-hour mortality).

| Concentration (µg/mL diet) | No. of Larvae Tested | No. of Larvae Dead | % Mortality | Corrected % Mortality |

| 0 (Control) | 96 | 4 | 4.2 | 0.0 |

| 0.1 | 96 | 11 | 11.5 | 7.6 |

| 0.5 | 96 | 28 | 29.2 | 26.1 |

| 1.0 | 96 | 49 | 51.0 | 48.9 |

| 2.5 | 96 | 75 | 78.1 | 77.1 |

| 5.0 | 96 | 90 | 93.8 | 93.5 |

| 10.0 | 96 | 96 | 100.0 | 100.0 |

| Corrected using Abbott's formula. |

Table 2: Comparative Potency of "this compound" against Lepidopteran Pests.

| Bioassay Type | Species | Potency Metric | Value | 95% Confidence Interval |

| Diet-Incorporation | Spodoptera frugiperda | LC50 (µg/mL) | 1.05 | (0.88 - 1.24) |

| Diet-Incorporation | Helicoverpa zea | LC50 (µg/mL) | 2.31 | (1.95 - 2.72) |

| Topical Application | Spodoptera frugiperda | LD50 (ng/larva) | 15.2 | (12.9 - 18.1) |

| Topical Application | Plutella xylostella | LD50 (ng/larva) | 8.9 | (7.5 - 10.6) |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the Diet-Incorporation Bioassay.

Hypothetical Signaling Pathway Diagram

This diagram illustrates a hypothetical mode of action for "this compound," targeting the insect's nervous system by acting as a ryanodine receptor (RyR) agonist, a common mechanism for modern insecticides.

References

Application Notes and Protocols for Field Trials of Insecticidal Agent 3

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Insecticidal Agent 3 is a novel, third-generation neonicotinoid insecticide designed for broad-spectrum control of piercing-sucking and chewing insects in a variety of agricultural settings. Its systemic action allows for effective pest management through various application methods, including foliar spray, soil drench, and seed treatment. These application notes provide detailed protocols for conducting field trials to evaluate the efficacy and optimal usage of this compound formulations.

Mode of Action

This compound acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1][2] It selectively binds to these receptors, causing continuous nerve stimulation, which leads to paralysis and eventual death of the target insect.[1] Due to its higher affinity for insect nAChRs compared to mammalian receptors, this compound exhibits selective toxicity, making it a safer alternative for non-target organisms when used as directed.[1]

Caption: Signaling pathway of this compound's mode of action.

Field Trial Protocols

The following protocols are designed to assess the efficacy of various formulations of this compound against target pests under field conditions.

Experimental Design

A randomized complete block design (RCBD) is recommended for field trials to minimize the effects of spatial variability.[3]

-

Treatments: Include a minimum of three application rates of the this compound formulation, a positive control (a registered standard insecticide), and a negative control (untreated).

-

Replicates: A minimum of four replications per treatment is recommended for statistical validity.

-

Plot Size: Minimum plot size should be 20 m². Each plot should consist of at least four rows, with the inner two rows used for data collection to minimize edge effects.

Caption: General experimental workflow for this compound field trials.

Application Methodology

The application method will depend on the formulation being tested (e.g., emulsifiable concentrate, wettable powder, granules).

-

Foliar Application:

-

Calibrate spray equipment to ensure uniform coverage.

-

Prepare the spray solution according to the desired application rate, mixing the formulation with water.

-

Apply the solution to the crop foliage until runoff, ensuring thorough coverage of all plant parts.

-

Record application parameters such as spray volume, pressure, and environmental conditions (temperature, humidity, wind speed).

-

-

Soil Drench:

-

Measure the required amount of this compound formulation for the plot area.

-

Mix with a sufficient volume of water to ensure even distribution in the root zone.

-

Apply the drench evenly to the soil around the base of the plants.

-

-

Seed Treatment:

-

Use a commercial seed treater or a rotating drum for uniform coating of seeds.

-

Apply the specified rate of this compound formulation to the seeds.

-

Allow the treated seeds to dry completely before planting.

-

Data Collection and Assessment

-

Pest Population:

-

Conduct pre-treatment pest counts to establish baseline populations.

-

Perform post-treatment counts at regular intervals (e.g., 3, 7, 14, and 30 days after application).

-

Counting methods will vary depending on the target pest (e.g., visual counts per leaf, sweep net samples, sticky traps).

-

-

Crop Phytotoxicity:

-

Visually assess plants for any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) at each assessment interval.

-

Use a rating scale (e.g., 0 = no damage, 10 = complete plant death) to quantify any observed damage.

-

-

Yield Data:

-

At crop maturity, harvest the designated data rows from each plot.

-

Measure the total yield and assess the quality of the harvested produce.

-

Data Presentation

All quantitative data should be summarized in tables for clear comparison between treatments.

Table 1: Efficacy of this compound Against Aphids on Canola

| Treatment | Application Rate (g a.i./ha) | Mean Aphid Count (per leaf) 7 Days After Treatment | Percent Control (%) |

| Negative Control | 0 | 150.2 | - |

| This compound | 25 | 15.8 | 89.5 |

| This compound | 50 | 5.1 | 96.6 |

| This compound | 75 | 1.2 | 99.2 |

| Positive Control | (Std. Rate) | 8.9 | 94.1 |

Table 2: Yield Impact of this compound in Canola

| Treatment | Application Rate (g a.i./ha) | Mean Yield ( kg/ha ) |

| Negative Control | 0 | 1850 |

| This compound | 25 | 2450 |

| This compound | 50 | 2800 |

| This compound | 75 | 2950 |

| Positive Control | (Std. Rate) | 2600 |

Logical Relationships in Formulation Development

The development of an effective insecticide formulation involves a logical progression from laboratory studies to field trials.

Caption: Logical progression of insecticide formulation development.

Disclaimer: These are generalized protocols and may need to be adapted based on the specific crop, target pest, and local environmental conditions. Always follow good laboratory and agricultural practices.

References

Application Notes and Protocols for Insecticidal Agent 3 in Greenhouse Pest Management

For Research, Scientific, and Drug Development Professionals

Introduction

Insecticidal Agent 3 is a novel, selective neurotoxin under investigation for the management of common greenhouse pests. Its purported mechanism of action involves the targeted disruption of neurotransmitter signaling pathways within the central nervous system of susceptible insect species, leading to rapid paralysis and mortality. These application notes provide detailed protocols for the evaluation of this compound's efficacy and application techniques in a controlled greenhouse environment. Researchers are advised to adhere to all institutional and regulatory safety guidelines when handling this experimental compound.

Target Pests and Mechanism of Action

2.1 Target Pests:

Initial studies indicate that this compound is highly effective against a range of piercing-sucking insects that are prevalent in greenhouse settings. These include, but are not limited to:

-

Aphids (e.g., Myzus persicae)

-

Whiteflies (e.g., Trialeurodes vaporariorum)

-

Thrips (e.g., Frankliniella occidentalis)

-

Spider Mites (e.g., Tetranychus urticae)

2.2 Postulated Mechanism of Action:

This compound is hypothesized to act as an antagonist at the nicotinic acetylcholine receptor (nAChR) in the postsynaptic membrane of insect neurons. By blocking the binding of the neurotransmitter acetylcholine (ACh), the agent prevents the propagation of nerve impulses, leading to the observed paralytic effects.

Caption: Postulated mechanism of action of this compound at the insect synapse.

Efficacy Data Summary

The following tables summarize the efficacy of this compound against key greenhouse pests based on laboratory bioassays.

Table 1: Dose-Response Efficacy of this compound on Myzus persicae (Green Peach Aphid)

| Concentration (ppm) | Mortality Rate (%) (24h) | Mortality Rate (%) (48h) | Mortality Rate (%) (72h) |

| 0.1 | 15.2 ± 2.1 | 25.8 ± 3.3 | 35.1 ± 4.0 |

| 0.5 | 45.6 ± 5.4 | 65.3 ± 6.1 | 78.9 ± 5.5 |

| 1.0 | 85.1 ± 4.9 | 92.7 ± 3.8 | 98.2 ± 1.9 |

| 2.0 | 99.8 ± 0.2 | 100.0 ± 0.0 | 100.0 ± 0.0 |

| Control (Water) | 0.5 ± 0.1 | 1.2 ± 0.3 | 1.8 ± 0.5 |

Table 2: Comparative Efficacy of this compound against Various Greenhouse Pests (LC50 at 48h)

| Pest Species | Common Name | LC50 (ppm) | 95% Confidence Interval |

| Myzus persicae | Green Peach Aphid | 0.42 | 0.38 - 0.47 |

| Trialeurodes vaporariorum | Greenhouse Whitefly | 0.55 | 0.51 - 0.60 |

| Frankliniella occidentalis | Western Flower Thrips | 0.68 | 0.63 - 0.74 |

| Tetranychus urticae | Two-spotted Spider Mite | 1.12 | 1.05 - 1.20 |

Experimental Protocols

4.1 Protocol 1: Leaf-Dip Bioassay for Aphid and Whitefly Efficacy

This protocol is designed to determine the dose-response mortality of this compound on adult aphids and whiteflies.

Materials:

-

This compound stock solution (1000 ppm)

-

Distilled water

-

Non-ionic surfactant (e.g., Triton X-100)

-

Host plant leaves (e.g., cabbage for aphids, bean for whiteflies)

-

Petri dishes (9 cm diameter)

-

Filter paper

-

Fine camel-hair brush

-

Ventilated insect cages

Procedure:

-

Preparation of Test Solutions: Prepare a series of dilutions of this compound (e.g., 0.1, 0.5, 1.0, 2.0 ppm) from the stock solution using distilled water. Add a non-ionic surfactant to each solution at a concentration of 0.01% (v/v) to ensure even leaf coverage. A control solution of distilled water with surfactant should also be prepared.

-

Leaf Treatment: Excise healthy, uniform-sized leaves from the host plants. Dip each leaf into a test solution for 10 seconds with gentle agitation. Allow the leaves to air dry on a wire rack for 1-2 hours.

-

Insect Infestation: Place a treated leaf, abaxial side up, on a moist filter paper in a petri dish. Using a fine camel-hair brush, carefully transfer 20-30 adult aphids or whiteflies onto the leaf surface.

-

Incubation: Seal the petri dishes with ventilated lids and place them in a growth chamber maintained at 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour (light:dark) photoperiod.

-

Mortality Assessment: Assess insect mortality at 24, 48, and 72 hours post-treatment. Insects that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. Determine the LC50 values using probit analysis.

Caption: Experimental workflow for the leaf-dip bioassay.

4.2 Protocol 2: Spray Tower Application for Thrips and Spider Mite Efficacy

This protocol simulates a foliar spray application to assess the efficacy of this compound against mobile pests like thrips and spider mites on whole plants.

Materials:

-

This compound test solutions (as prepared in Protocol 1)

-

Potted host plants (e.g., marigolds for thrips, beans for spider mites)

-

Potter spray tower

-

Ventilated insect cages

-

Stereomicroscope

Procedure:

-

Plant Preparation: Grow host plants to a suitable size (e.g., 4-6 true leaves). Infest the plants with a known number of adult thrips or spider mites (e.g., 20-30 per plant) and allow them to acclimate for 24 hours.

-

Spray Application: Place each infested plant on the turntable of the Potter spray tower. Apply the test solutions at a standardized pressure and volume to ensure thorough coverage (e.g., 2 mg/cm²).

-

Incubation: After treatment, move the potted plants to ventilated cages and place them in a growth chamber under the same conditions as in Protocol 1.

-

Mortality Assessment: At 24, 48, and 72 hours post-application, count the number of live and dead insects on the plants under a stereomicroscope.

-

Data Analysis: Calculate the percentage mortality for each concentration, correct for control mortality, and determine the LC50 values.

Caption: Workflow for the Potter spray tower application protocol.

Logical Relationships in Application Development

The successful development of this compound for greenhouse applications requires a systematic approach, from initial discovery to final product formulation.

Caption: Logical progression for the development of this compound.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.

-

Conduct all experiments in a well-ventilated area or under a fume hood.

-

Consult the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal.

-

Dispose of all treated materials and waste in accordance with institutional and local regulations for chemical waste.

Disclaimer

This compound is an experimental compound for research purposes only and is not approved for commercial use. The protocols and data presented are intended to be a guide and may require optimization for specific experimental conditions and target pests. The user assumes all responsibility for the safe handling and use of this agent.

Application Notes and Protocols: Stability Testing of Insecticidal Agent 3 in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insecticidal agent 3 is a potent multi-chitinase inhibitor that acts as an insect growth regulator (IGR). By disrupting the molting process, it offers a targeted approach for the control of various insect pests.[1][2] The efficacy of any insecticidal formulation is intrinsically linked to the stability of its active ingredient. In aqueous environments, chemical stability can be compromised by factors such as pH, temperature, and light, leading to degradation and loss of bioactivity.

These application notes provide a comprehensive overview of the protocols for testing the stability of this compound in aqueous solutions. The provided methodologies for hydrolysis, and photolysis studies are essential for determining the compound's degradation pathways and establishing its shelf-life in formulated products. The inclusion of a stability-indicating analytical method is crucial for accurately quantifying the active ingredient in the presence of its degradants.

Signaling Pathway of Chitin Synthesis and Inhibition